Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO5S It is a derivative of benzoic acid and contains both bromine and methylsulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate typically involves multiple steps. One common method starts with the bromination of methyl benzoate to form methyl 3-bromobenzoate. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Hydrolysis: The major product is 3-bromo-5-(methylsulfonyloxymethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate depends on the specific application and reaction it is involved in. Generally, the bromine and methylsulfonyl groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, influencing the compound’s overall reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Contains a fluorine atom instead of the methylsulfonyl group.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of the methylsulfonyl group.
Methyl 3-bromo-5-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of the methylsulfonyl group.
Uniqueness
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is unique due to the presence of both bromine and methylsulfonyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H11BrO5S |
---|---|
Molekulargewicht |
323.16 g/mol |
IUPAC-Name |
methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate |
InChI |
InChI=1S/C10H11BrO5S/c1-15-10(12)8-3-7(4-9(11)5-8)6-16-17(2,13)14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
WADPXPPNKGNJOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)COS(=O)(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.